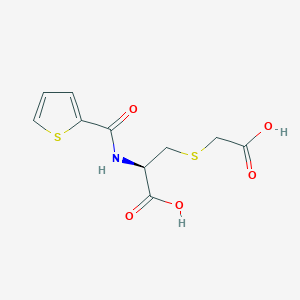
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine: is a complex organic compound that features a thiophene ring, a carboxymethyl group, and an L-cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine typically involves the acylation of L-cysteine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The carboxymethyl group is introduced through a subsequent reaction with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiophene ring and carboxymethyl group make it a useful probe for investigating biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Thiophene-2-carbonyl chloride: Used in the synthesis of various thiophene derivatives.
L-Cysteine: A naturally occurring amino acid with a thiol group.
Carboxymethylcysteine: A derivative of cysteine with a carboxymethyl group.
Uniqueness: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is unique due to the combination of its thiophene ring, carboxymethyl group, and L-cysteine moiety. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
74407-34-4 |
|---|---|
Molecular Formula |
C10H11NO5S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(13)5-17-4-6(10(15)16)11-9(14)7-2-1-3-18-7/h1-3,6H,4-5H2,(H,11,14)(H,12,13)(H,15,16)/t6-/m0/s1 |
InChI Key |
MDXISJICTJSESP-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















